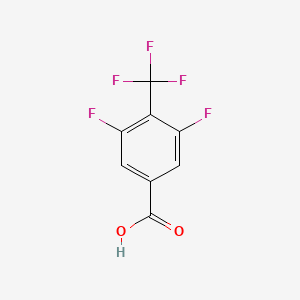

3,5-Difluoro-4-(trifluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3F5O2 . It forms dimers that are stabilized by hydrogen bonds between carboxyl groups . It has been studied for its determination in water using membrane inlet mass spectrometry with in-membrane preconcentration .

Synthesis Analysis

4-(Trifluoromethyl)benzoic acid, a related compound, has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . It was also used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid can be found in various databases such as the NIST Chemistry WebBook . These databases provide 2D and 3D structures that can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-4-(trifluoromethyl)benzoic acid can be found in various databases such as PubChem and ChemicalBook . These databases provide information on molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and whether the compound is canonicalized .Scientific Research Applications

Synthesis of Other Compounds

“3,5-Difluoro-4-(trifluoromethyl)benzoic acid” can be used in the synthesis of other complex organic compounds . It can serve as a building block in the creation of various chemical structures.

Internal Standard in GC/MS Analysis

This compound can be used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This helps in achieving accurate and reliable results in analytical chemistry.

Ligand Binding Studies

Although not directly related to “3,5-Difluoro-4-(trifluoromethyl)benzoic acid”, similar compounds like “2-(Trifluoromethyl)benzoic acid” have been used to investigate the binding of ligands with chaperones . It’s possible that “3,5-Difluoro-4-(trifluoromethyl)benzoic acid” could have similar applications.

Material Science Research

In the field of material science, this compound could potentially be used in the development of new materials . Its unique chemical structure could contribute to the properties of these materials.

Pharmaceutical Research

In pharmaceutical research, “3,5-Difluoro-4-(trifluoromethyl)benzoic acid” could potentially be used in the development of new drugs . Its unique chemical structure could interact with biological systems in novel ways.

Advanced Battery Science

There could be potential applications in advanced battery science . The compound’s unique properties might contribute to the development of high-performance batteries.

properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKESWMDKZFRERU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634195 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

CAS RN |

261945-09-9 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261945-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)